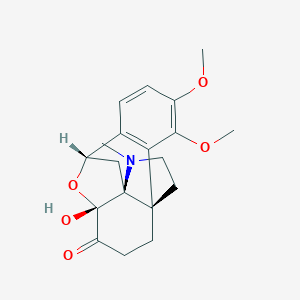![molecular formula C9H14N2 B154266 3-Aminobicyclo[3.2.1]octane-3-carbonitrile CAS No. 134047-47-5](/img/structure/B154266.png)
3-Aminobicyclo[3.2.1]octane-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminobicyclo[3.2.1]octane-3-carbonitrile is a bicyclic nitrogen-containing compound that has been of great interest to the scientific community due to its potential applications in various fields. The compound has a unique structure that makes it an attractive target for chemical synthesis and biological research.2.1]octane-3-carbonitrile.
Mechanism Of Action
The mechanism of action of 3-Aminobicyclo[3.2.1]octane-3-carbonitrile is not fully understood. However, it is believed that the compound acts as a modulator of various receptors in the brain, including the dopamine receptor and the sigma-1 receptor. The compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical And Physiological Effects
Studies have shown that 3-Aminobicyclo[3.2.1]octane-3-carbonitrile has several biochemical and physiological effects. The compound has been shown to increase the release of dopamine in the brain, which may contribute to its potential therapeutic effects in the treatment of Parkinson's disease. The compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
3-Aminobicyclo[3.2.1]octane-3-carbonitrile has several advantages for lab experiments. The compound is relatively easy to synthesize and is commercially available. The compound also has a unique structure that makes it an attractive target for chemical synthesis and biological research. However, the compound has some limitations for lab experiments. The compound is highly reactive and may require special handling and storage conditions. In addition, the compound has not been extensively studied in humans, and its potential side effects and toxicity are not fully understood.
Future Directions
There are several future directions for the research of 3-Aminobicyclo[3.2.1]octane-3-carbonitrile. One direction is to further investigate the compound's potential as a drug candidate for the treatment of various diseases. Another direction is to investigate the compound's mechanism of action and its effects on various receptors in the brain. Additionally, further studies are needed to investigate the compound's potential side effects and toxicity in humans. Finally, the development of new synthesis methods for the compound may lead to the discovery of new derivatives with improved properties.
Synthesis Methods
The synthesis of 3-Aminobicyclo[3.2.1]octane-3-carbonitrile has been achieved through several methods. One of the most common methods involves the reaction of 1,3-cyclohexadiene with acrylonitrile in the presence of a catalyst such as palladium or nickel. The resulting product is then treated with ammonia to obtain 3-Aminobicyclo[3.2.1]octane-3-carbonitrile. Another method involves the reaction of 1,3-cyclohexadiene with acrylonitrile in the presence of an acid catalyst, followed by treatment with hydroxylamine to obtain the desired compound.
Scientific Research Applications
3-Aminobicyclo[3.2.1]octane-3-carbonitrile has been extensively studied for its potential applications in various fields. In medicinal chemistry, the compound has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential as a ligand for various receptors such as the dopamine receptor and the sigma-1 receptor.
properties
CAS RN |
134047-47-5 |
|---|---|
Product Name |
3-Aminobicyclo[3.2.1]octane-3-carbonitrile |
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3-aminobicyclo[3.2.1]octane-3-carbonitrile |
InChI |
InChI=1S/C9H14N2/c10-6-9(11)4-7-1-2-8(3-7)5-9/h7-8H,1-5,11H2 |
InChI Key |
RWYYVMJLXFAFHS-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC(C2)(C#N)N |
Canonical SMILES |
C1CC2CC1CC(C2)(C#N)N |
synonyms |
Bicyclo[3.2.1]octane-3-carbonitrile, 3-amino-, exo- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B154184.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7R,8S,9R,10S)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154190.png)

![Pyrano[4,3-C]pyridin-1-one](/img/structure/B154197.png)



![2,6-bis[(E)-2-phenylethenyl]pyridine](/img/structure/B154206.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7S,8R,9S,10R)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154207.png)



